

# A Technical Guide to the Spectroscopic Characterization of 1,4-Anhydro-D-glucitol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,4-Anhydro-D-glucitol

Cat. No.: B015572

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,4-Anhydro-D-glucitol** (CAS 27299-12-3), a key cyclic polyol used in various research and development applications, including as an intermediate in prostaglandin synthesis.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section integrates theoretical principles with practical, field-proven methodologies, ensuring both scientific rigor and experimental applicability.

## Introduction and Molecular Structure

**1,4-Anhydro-D-glucitol**, also known as 1,4-sorbitan, is a derivative of D-glucitol, formed by intramolecular ether linkage between the C1 and C4 positions.<sup>[2]</sup> Its chemical formula is C<sub>6</sub>H<sub>12</sub>O<sub>5</sub>, with a molecular weight of 164.16 g/mol.<sup>[2][3]</sup> The structural rigidity and chirality imparted by the tetrahydrofuran ring, combined with the stereochemistry of the remaining hydroxyl groups, make it a valuable chiral building block in organic synthesis.

Accurate structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. Spectroscopic techniques provide a non-destructive and highly informative approach to verify the molecular structure. This guide will detail the expected spectral features and the underlying principles that govern them.

## Molecular Structure Diagram

To facilitate the discussion of NMR data, the atoms in **1,4-Anhydro-D-glucitol** are numbered as shown below. This convention will be used for all spectral assignments.

Caption: 2D structure of **1,4-Anhydro-D-glucitol** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each proton and carbon atom results in a unique resonance frequency, providing a detailed map of the molecular structure.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The chemical shifts are influenced by shielding and deshielding effects from nearby electronegative atoms (oxygen) and by the rigid conformation of the five-membered ring.

Data in DMSO-d<sub>6</sub>: The spectrum run in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) allows for the observation of exchangeable protons from the hydroxyl groups, which appear as distinct signals.

| Proton Assignment | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|-------------------|----------------------------------|--------------|
| OH (Hydroxyls)    | 5.01, 4.82, 4.50, 4.37           | Multiplets   |
| H1, H2, H3, H4    | 3.95, 3.91, 3.90, 3.64           | Multiplets   |
| H5, H6, H6'       | 3.57, 3.44, 3.36                 | Multiplets   |

Table 1: <sup>1</sup>H NMR chemical shift assignments for 1,4-Anhydro-D-glucitol in DMSO-d<sub>6</sub> at 400 MHz. Data sourced from ChemicalBook.

Causality and Interpretation:

- Hydroxyl Protons (4.3-5.1 ppm): The four hydroxyl protons resonate at the most downfield positions. Their exact chemical shifts are sensitive to concentration and temperature due to hydrogen bonding. In DMSO-d<sub>6</sub>, these protons often couple to adjacent C-H protons, leading to more complex splitting patterns.
- Ring and Backbone Protons (3.3-4.0 ppm): Protons attached to carbons bearing oxygen atoms (C1-C6) are deshielded and appear in this region. The complex overlapping multiplets arise from the conformational rigidity of the ring and the numerous small coupling constants between adjacent non-equivalent protons (vicinal and geminal coupling).

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (<sup>13</sup>C NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Carbons bonded to electronegative oxygen atoms are significantly deshielded and shifted downfield.

| Carbon Assignment | Chemical Shift ( $\delta$ , ppm) in D <sub>2</sub> O |
|-------------------|------------------------------------------------------|
| C1                | 72.1                                                 |
| C2                | 71.3                                                 |
| C3                | 73.9                                                 |
| C4                | 82.0                                                 |
| C5                | 72.1                                                 |
| C6                | 64.0                                                 |

Table 2: <sup>13</sup>C NMR chemical shift assignments for 1,4-Anhydro-D-glucitol in D<sub>2</sub>O. Data sourced from Bock, K. et al. (1981).

Causality and Interpretation:

- C4 (82.0 ppm): This carbon is the most downfield-shifted. This is because it is bonded to two oxygen atoms: the ring ether oxygen and the C5-hydroxyl group (via C5). This dual deshielding effect is additive.

- C1, C2, C3, C5 (71.3-73.9 ppm): These carbons are all bonded to one oxygen atom (either from a hydroxyl group or the ring ether) and appear in a characteristic range for such carbons in carbohydrates.
- C6 (64.0 ppm): The primary alcohol carbon (C6) is the most upfield-shifted carbon as it is slightly less substituted and further from the electron-withdrawing effects of the ring structure compared to the other carbons.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. For **1,4-Anhydro-D-glucitol** (MW = 164.16), electron impact (EI) ionization typically leads to the formation of a molecular ion ( $M^{+}\cdot$ ) and subsequent fragmentation.

| m/z Value | Proposed Fragment Ion                            | Interpretation                              |
|-----------|--------------------------------------------------|---------------------------------------------|
| 164       | $[\text{C}_6\text{H}_{12}\text{O}_5]^{+}\cdot$   | Molecular Ion ( $\text{M}^{+}\cdot$ )       |
| 133       | $[\text{M} - \text{CH}_2\text{OH}]^{+}$          | Loss of the hydroxymethyl group (C6)        |
| 103       | $[\text{C}_4\text{H}_7\text{O}_3]^{+}$           | Cleavage of the C4-C5 bond                  |
| 86        | $[\text{C}_4\text{H}_6\text{O}_2]^{+}\cdot$      | Complex rearrangement/cleavage              |
| 85        | $[\text{C}_5\text{H}_9\text{O}]^{+}$             | Loss of water and other fragments           |
| 73        | $[\text{C}_3\text{H}_5\text{O}_2]^{+}$           | Furan-containing fragment                   |
| 61        | $[\text{CH}(\text{OH})\text{CH}_2\text{OH}]^{+}$ | Fragment from the dihydroxyethyl side chain |
| 43        | $[\text{C}_2\text{H}_3\text{O}]^{+}$             | Acylium ion from various cleavages          |

Table 3: Proposed fragmentation pattern for 1,4-Anhydro-D-glucitol in Electron Impact Mass Spectrometry.  
Data sourced from ChemicalBook.

Mechanistic Insights: The fragmentation of cyclic ethers and polyols is complex.[\[4\]](#)[\[5\]](#) Key fragmentation pathways include:

- Alpha-Cleavage: The bond adjacent to the ether oxygen can break. For the tetrahydrofuran ring, this can initiate ring-opening.
- Loss of Small Neutral Molecules: Dehydration (loss of  $\text{H}_2\text{O}$ ) is a very common fragmentation pathway for alcohols.[\[6\]](#)
- Side-Chain Cleavage: The bond between C4 and C5 is susceptible to cleavage, leading to the loss of the dihydroxyethyl side chain or parts of it. The fragment at m/z 133 (M-31) clearly

indicates the loss of the terminal  $\text{CH}_2\text{OH}$  group.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For **1,4-Anhydro-D-glucitol**, the key functional groups are the hydroxyl (-OH) groups, the cyclic ether (C-O-C), and the alkane backbone (C-H).

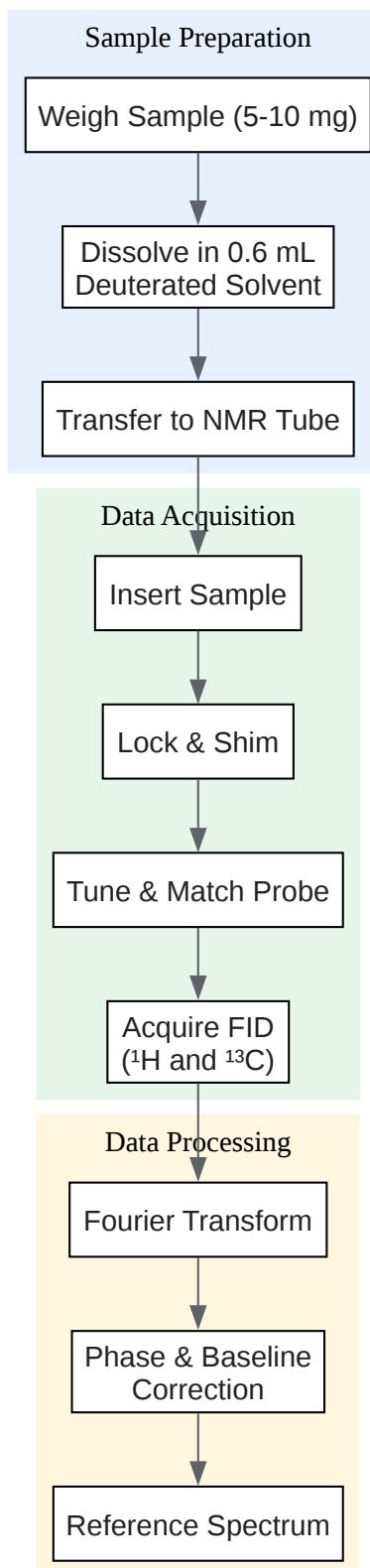
| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type        | Functional Group            |
|---------------------------------|-----------------------|-----------------------------|
| ~3400 (broad)                   | O-H stretch           | Hydroxyl (-OH)              |
| ~2900                           | C-H stretch           | Alkane ( $\text{sp}^3$ C-H) |
| ~1460                           | C-H bend (scissoring) | $-\text{CH}_2-$             |
| ~1100-1050                      | C-O stretch           | Ether & Alcohol             |

Table 4: Expected characteristic IR absorption bands for 1,4-Anhydro-D-glucitol.

### Interpretation:

- O-H Stretch ( $\sim 3400 \text{ cm}^{-1}$ ): The most prominent feature in the IR spectrum of a polyol is a very broad and strong absorption band in this region.<sup>[7]</sup> The broadening is a direct result of intermolecular hydrogen bonding between the multiple hydroxyl groups.
- C-H Stretch ( $\sim 2900 \text{ cm}^{-1}$ ): These absorptions are due to the stretching of the  $\text{sp}^3$ -hybridized C-H bonds in the tetrahydrofuran ring and the side chain.<sup>[8]</sup>
- C-O Stretch ( $\sim 1100-1050 \text{ cm}^{-1}$ ): The "fingerprint region" below  $1500 \text{ cm}^{-1}$  will contain multiple strong bands corresponding to C-O stretching vibrations from both the alcohol functional groups and the cyclic ether linkage.<sup>[9]</sup> This complex pattern is highly characteristic of the specific molecule.

# Experimental Protocols and Workflows

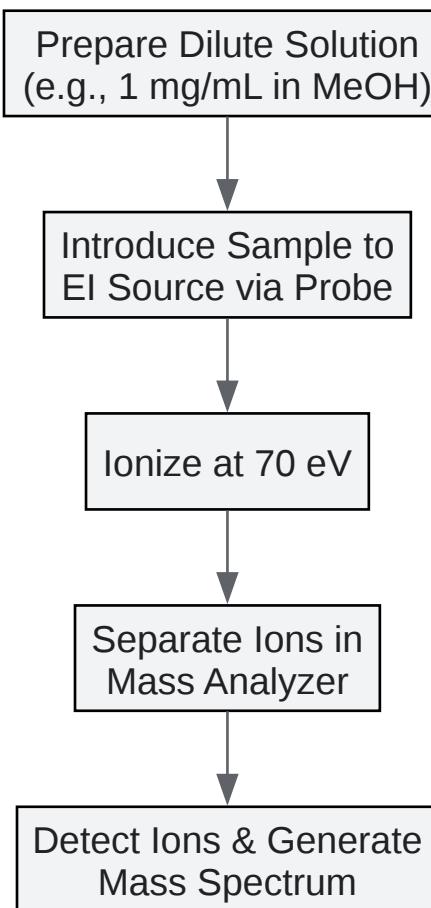

The acquisition of high-quality spectroscopic data requires standardized and validated protocols. The following sections describe self-validating methodologies for the analysis of **1,4-Anhydro-D-glucitol**.

## NMR Data Acquisition Protocol

This protocol is designed for a standard 400 MHz NMR spectrometer.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **1,4-Anhydro-D-glucitol**.
  - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity (observe a sharp, symmetrical solvent peak).
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard single-pulse <sup>1</sup>H spectrum.
  - Set the spectral width to cover a range of -1 to 10 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Accumulate 8 to 16 scans for a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover 0 to 100 ppm.
  - Use a 45-degree pulse angle with a 2-second relaxation delay.
  - Accumulate 1024 to 4096 scans, as the  $^{13}\text{C}$  nucleus is much less sensitive than  $^1\text{H}$ .
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Reference the  $^1\text{H}$  spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[\[10\]](#)
  - Reference the  $^{13}\text{C}$  spectrum to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.5 ppm).[\[10\]](#)



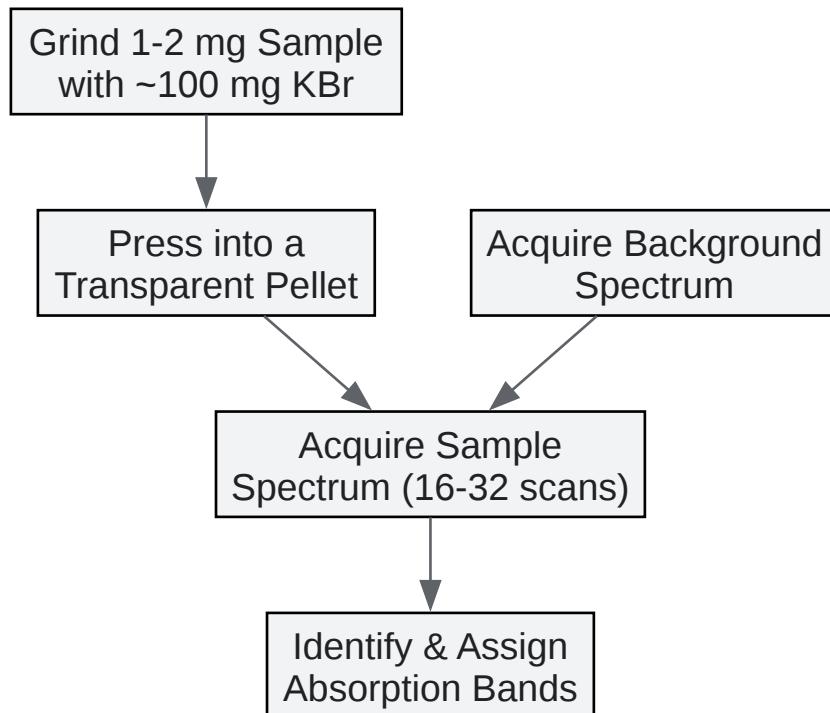

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR data acquisition and processing.

## Mass Spectrometry (EI-MS) Protocol

- Sample Preparation:
  - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Instrumentation (Direct Infusion):
  - Use a mass spectrometer equipped with an Electron Impact (EI) source.
  - Introduce the sample directly into the ion source via a heated probe.
- Data Acquisition:
  - Set the electron energy to 70 eV (standard for library matching).
  - Set the ion source temperature to 200-250°C.
  - Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
  - Acquire data for approximately 1-2 minutes to obtain an averaged spectrum.
- Data Analysis:
  - Identify the molecular ion peak ( $M^{+}$ ).
  - Analyze the fragmentation pattern by calculating the mass differences between major peaks and the molecular ion.
  - Propose structures for the major fragments consistent with known fragmentation mechanisms.




[Click to download full resolution via product page](#)

Caption: Workflow for Electron Impact Mass Spectrometry (EI-MS).

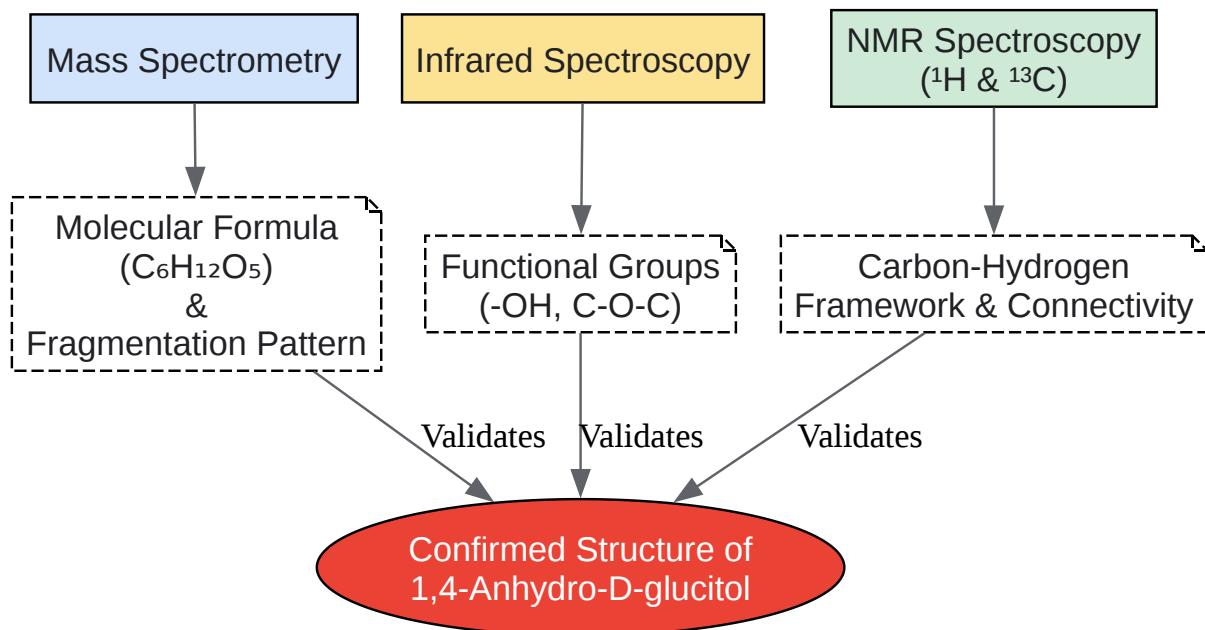
## Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Thoroughly dry approximately 1-2 mg of the sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr).
  - Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.
  - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Background Spectrum:

- Ensure the sample compartment of the FT-IR spectrometer is empty.
- Run a background scan to record the spectrum of the ambient atmosphere ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ). This will be automatically subtracted from the sample spectrum.
- Sample Spectrum:
  - Place the KBr pellet into the sample holder.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - Set the resolution to  $4 \text{ cm}^{-1}$ .
- Data Analysis:
  - Identify the wavenumbers of the major absorption bands.
  - Assign these bands to specific functional group vibrations using correlation tables.



[Click to download full resolution via product page](#)


Caption: Workflow for FT-IR analysis using the KBr pellet method.

## Integrated Spectroscopic Analysis for Structural Confirmation

No single spectroscopic technique provides absolute structural proof. True analytical rigor is achieved by synthesizing the information from multiple techniques. The trustworthiness of the final structure is a function of this integrated approach, where each dataset serves to validate the others.

- MS confirms the molecular weight (164 g/mol ), providing the molecular formula  $C_6H_{12}O_5$ .
- IR confirms the presence of key functional groups: hydroxyls (-OH) and ether (C-O-C) linkages, consistent with the proposed structure.
- NMR provides the definitive connectivity map:  $^{13}C$  NMR shows six unique carbons, and  $^1H$  NMR, through analysis of chemical shifts and coupling patterns (if resolved), details the specific proton environments and their spatial relationships, confirming the 1,4-anhydro linkage and the stereochemistry of the side chain.

This self-validating system of cross-verification among different analytical methods provides the highest level of confidence in the structural assignment of **1,4-Anhydro-D-glucitol**.

[Click to download full resolution via product page](#)

Caption: Integrated approach for structural elucidation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 27299-12-3 CAS MSDS (1,4-ANHYDRO-D-GLUCITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azooptics.com [azooptics.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 1,4-Anhydro-D-glucitol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015572#spectroscopic-data-of-1-4-anhydro-d-glucitol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)